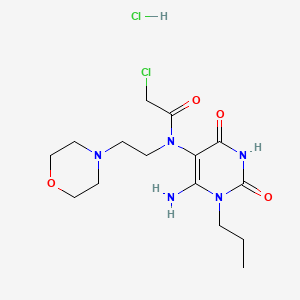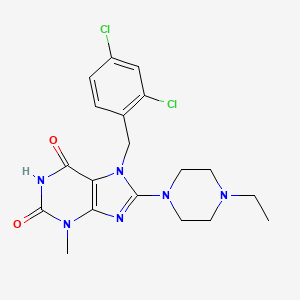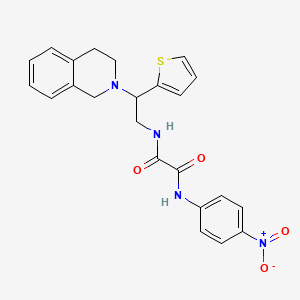
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-ylethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-ylethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N5O4 and its molecular weight is 410.3. The purity is usually 95%.
BenchChem offers high-quality N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-ylethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-ylethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Antinociceptive Effect
Research led by G. Navarrete-Vázquez et al. (2016) discovered a compound with significant σ1 receptor affinity, indicating potential effectiveness in treating inflammatory pain. This compound, designed and synthesized for its high σ1 receptor affinity, demonstrated an antinociceptive effect in vivo, suggesting potential applications in pain management research (Navarrete-Vázquez et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing promising results as COX-2 inhibitors with significant analgesic and anti-inflammatory activities. This research highlights the potential of such compounds in developing new therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis and Spectral Characterization
R. Zaki et al. (2017) focused on the synthesis and characterization of new heterocyclic compounds, demonstrating the potential for future pharmacological activity investigations. This research illustrates the importance of chemical synthesis and characterization in developing compounds with possible therapeutic applications (Zaki et al., 2017).
Antifungal and Antimicrobial Studies
Several studies have explored the synthesis of novel compounds for antimicrobial and antifungal applications. For example, research by H. Jayadevappa et al. (2012) on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides showed superior in vitro activity against various fungal and bacterial strains, demonstrating the potential of such compounds in addressing antimicrobial resistance (Jayadevappa et al., 2012).
Exploration of Antioxidant Activity
K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, suggesting the potential of these compounds in oxidative stress-related research and therapeutic applications (Chkirate et al., 2019).
properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O4.ClH/c1-2-3-21-13(17)12(14(23)18-15(21)24)20(11(22)10-16)5-4-19-6-8-25-9-7-19;/h2-10,17H2,1H3,(H,18,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVOVZHFHUZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCN2CCOCC2)C(=O)CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-ylethyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2653682.png)


![N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide](/img/structure/B2653687.png)
![N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2653689.png)
![3-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2653690.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2653691.png)
![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)

![4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2653698.png)
![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)